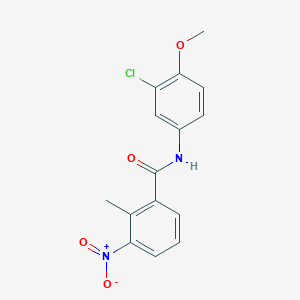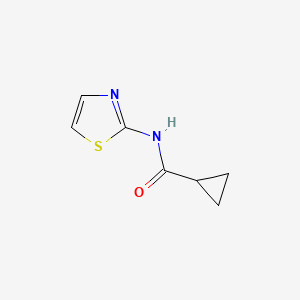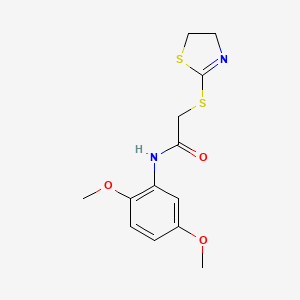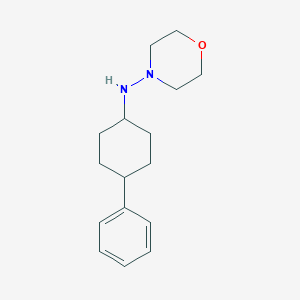
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide, also known as GW 501516, is a synthetic drug that has been extensively researched for its potential applications in medical and scientific fields. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and has been shown to have a variety of effects on the body, including improving endurance, reducing inflammation, and promoting fat loss.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 has been extensively studied for its potential applications in a variety of scientific fields, including sports medicine, cancer research, and cardiovascular disease. In sports medicine, it has been shown to improve endurance and reduce fatigue, making it a potentially useful performance-enhancing drug. In cancer research, it has been shown to have anti-tumor effects and may be useful in the treatment of certain types of cancer. In cardiovascular disease, it has been shown to have anti-inflammatory effects and may be useful in the prevention and treatment of atherosclerosis.
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor is involved in a variety of processes, including lipid metabolism, glucose homeostasis, and inflammation. By activating this receptor, this compound 501516 can improve endurance, reduce inflammation, and promote fat loss.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a variety of biochemical and physiological effects on the body. These include increasing the expression of genes involved in lipid metabolism, improving insulin sensitivity, reducing inflammation, and promoting fat loss. It has also been shown to improve endurance and reduce fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 has several advantages and limitations for lab experiments. One advantage is that it has a well-defined mechanism of action and has been extensively studied, making it a useful tool for studying lipid metabolism, glucose homeostasis, and inflammation. However, one limitation is that it is a synthetic drug and may not accurately reflect the effects of natural compounds in the body. Additionally, it has been shown to have potential side effects, such as liver damage, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516. One area of interest is its potential use in the treatment of cardiovascular disease, as it has been shown to have anti-inflammatory effects and may be useful in the prevention and treatment of atherosclerosis. Another area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects. Additionally, further research is needed to fully understand the potential side effects of this compound 501516 and to develop safer and more effective compounds with similar mechanisms of action.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 involves several steps, including the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chloro-4-methoxyaniline to form the amide, which is then reduced with lithium aluminum hydride to produce the final product.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-11(4-3-5-13(9)18(20)21)15(19)17-10-6-7-14(22-2)12(16)8-10/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAYCTKFIIVIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5786011.png)
![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)
![N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)



![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)
![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)



![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)